2-[(Dipropylamino)methyl]isoindole-1,3-dione
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Overview
Description
2-[(Dipropylamino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For 2-[(Dipropylamino)methyl]isoindole-1,3-dione, a similar approach can be employed where phthalic anhydride reacts with dipropylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalysts are common practices to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(Dipropylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(Dipropylamino)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(Dipropylamino)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various signaling pathways in the brain, which is why it is being studied for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its use in pharmaceuticals and as a building block for more complex molecules.
2,5-Dimethyl-1H-isoindole-1,3(2H)-dione: Used in the synthesis of various organic compounds.
N-Substituted isoindoline-1,3-dione derivatives: Investigated for their anticancer properties.
Uniqueness
2-[(Dipropylamino)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as a ligand for dopamine receptors sets it apart from other isoindole-1,3-dione derivatives .
Properties
CAS No. |
66399-06-2 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[(dipropylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-16(10-4-2)11-17-14(18)12-7-5-6-8-13(12)15(17)19/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
MQRWFRAFKLPMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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